N-(2-Oxo-2,3-Dihydro-1h-Benzimidazol-5-Yl)glycinamide
Description
N-(2-Oxo-2,3-dihydro-1H-benzimidazol-5-yl)glycinamide is a benzimidazole derivative featuring a bicyclic core with a 2-oxo group and a glycinamide substituent at the 5-position. The benzimidazole moiety imparts rigidity and conformational stability, while the glycinamide side chain introduces polar functional groups (amide and primary amine) that enhance solubility and facilitate intermolecular interactions. This compound’s structural attributes make it a candidate for pharmaceutical and supramolecular applications, as benzimidazoles are widely studied for their bioactivity, including antimicrobial, antiviral, and enzyme-inhibitory properties .
The glycinamide group (NH2CH2CONH2) contributes to hydrogen bonding capacity, with both donor (NH) and acceptor (CO) sites, enabling interactions with biological targets or crystal lattice partners. The 2-oxo group further stabilizes the bicyclic system through intramolecular hydrogen bonding, influencing electronic distribution and reactivity .
Properties
Molecular Formula |
C9H10N4O2 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide |
InChI |
InChI=1S/C9H10N4O2/c10-4-8(14)11-5-1-2-6-7(3-5)13-9(15)12-6/h1-3H,4,10H2,(H,11,14)(H2,12,13,15) |
InChI Key |
VRPBYMLDIVHQOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CN)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-2,3-Dihydro-1h-Benzimidazol-5-Yl)glycinamide typically involves the reaction of benzimidazole derivatives with glycine or its derivatives under specific conditions. One common method includes the condensation of 2-oxo-2,3-dihydro-1H-benzimidazole with glycine in the presence of a suitable catalyst and solvent . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
N-(2-Oxo-2,3-Dihydro-1h-Benzimidazol-5-Yl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction produces hydroxylated compounds .
Scientific Research Applications
N-(2-Oxo-2,3-Dihydro-1h-Benzimidazol-5-Yl)glycinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Oxo-2,3-Dihydro-1h-Benzimidazol-5-Yl)glycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Key Comparable Compound: 2-Chloro-N-(2-Oxo-2,3-Dihydro-1H-Benzimidazol-5-Yl)acetamide
This analog replaces glycinamide with a chloroacetamide group (ClCH2CONH2). The structural differences lead to distinct physicochemical and functional properties:
| Property | N-(2-Oxo-2,3-Dihydro-1H-Benzimidazol-5-Yl)glycinamide | 2-Chloro-N-(2-Oxo-2,3-Dihydro-1H-Benzimidazol-5-Yl)acetamide |
|---|---|---|
| Substituent | Glycinamide (NH2CH2CONH2) | Chloroacetamide (ClCH2CONH2) |
| Electrophilicity | Moderate (amide carbonyl) | High (chlorine enhances electrophilicity) |
| Solubility in Polar Media | High (amide and amine groups) | Moderate (chlorine reduces polarity) |
| Hydrogen Bonding | High (4 donors: 2 NH, 1 NH2; 2 acceptors: CO, CONH2) | Moderate (2 donors: NH, CONH2; 2 acceptors: CO, CONH2) |
| Reactivity | Nucleophilic amine; potential for Schiff base formation | Electrophilic Cl site; alkylation reactions |
Analysis:
- Electrophilicity and Reactivity : The chloroacetamide derivative’s chlorine atom increases electrophilicity, making it reactive toward nucleophiles (e.g., thiols or amines in biological systems). In contrast, the glycinamide’s primary amine enables nucleophilic reactivity, such as participation in condensation reactions .
- Hydrogen Bonding: Glycinamide’s additional NH2 group allows for more extensive hydrogen-bonding networks, critical for crystal engineering or target binding. The chloroacetamide’s Cl cannot act as a donor, reducing its interaction diversity .
Crystallographic and Supramolecular Behavior
Both compounds exhibit rigid benzimidazole cores, but their substituents dictate crystal packing. Glycinamide’s multiple H-bond donors/acceptors likely form complex 2D or 3D networks, as described by graph-set analysis (e.g., R2<sup>2</sup>(8) motifs for amide dimers) . Chloroacetamide’s weaker H-bonding capacity may result in looser packing dominated by van der Waals interactions or halogen bonding (Cl···π contacts) .
Biological Activity
N-(2-Oxo-2,3-Dihydro-1H-Benzimidazol-5-Yl)glycinamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
Chemical Formula: C9H10N4O2
Molecular Weight: 194.20 g/mol
IUPAC Name: this compound
CAS Number: 25625345
The compound features a benzimidazole core, which is known for its diverse pharmacological properties. The presence of the glycinamide moiety enhances its biological interactions.
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation: It interacts with various receptors, including serotonin receptors, which play a crucial role in neurotransmission and mood regulation .
- Antioxidant Activity: The benzimidazole structure contributes to its potential as an antioxidant, scavenging free radicals and reducing oxidative stress .
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. In vitro studies show that certain benzimidazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .
Neuropharmacological Effects
Studies have highlighted the potential of benzimidazole derivatives in treating neurological disorders. For instance, derivatives have shown affinity for serotonin receptors (5-HT receptors), indicating possible applications in managing conditions like depression and anxiety .
Case Studies
-
Study on Anticancer Activity:
A recent study evaluated the cytotoxic effects of various benzimidazole derivatives on human cancer cell lines. The results indicated that compounds with a similar structure to this compound significantly inhibited cell growth and induced apoptosis at micromolar concentrations. -
Neuropharmacological Assessment:
Another study assessed the effects of benzimidazole derivatives on 5-HT receptor binding affinities. The findings suggested that modifications in the benzimidazole structure could enhance receptor selectivity and potency, supporting the therapeutic potential of these compounds for neuropsychiatric disorders .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound Name | Anticancer Activity | Neuropharmacological Effects | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Potential via 5-HT receptors | Enzyme inhibition |
| 4-(2,3-Dihydro-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine | High | Moderate | Receptor modulation |
| 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one | High | Low | Antioxidant activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
